3-Propoxy-azetidine oxalate

Übersicht

Beschreibung

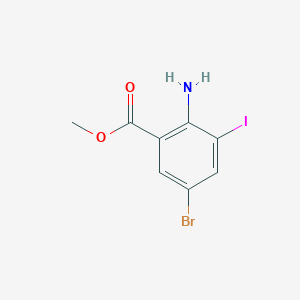

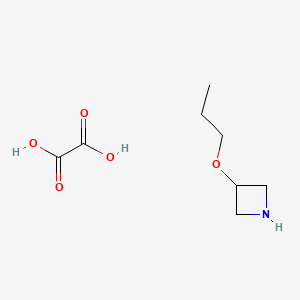

3-Propoxy-azetidine oxalate is a chemical compound with the molecular formula C8H15NO5 .

Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups .Molecular Structure Analysis

The InChI code for 3-Propoxy-azetidine oxalate is 1S/C6H13NO.C2H2O4/c1-5(2)8-6-3-7-4-6;3-1(4)2(5)6/h5-7H,3-4H2,1-2H3;(H,3,4)(H,5,6) .Chemical Reactions Analysis

Azetidines are known for their unique reactivity due to the considerable ring strain. The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

3-Propoxy-azetidine oxalate is a white solid . It has a molecular weight of 205.21 .Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

3-Propoxy-azetidine oxalate derivatives have shown significant potential in neuroprotection. One study focused on the neuroprotective effects of a novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), on ischemia/reperfusion (I/R) brain injury. This compound was found to improve neurological deficits, reduce brain edema, and suppress I/R-induced apoptosis. It also showed promising effects in attenuating inflammation, oxidative stress, and improving the energy metabolism of the brain, suggesting its role as an anti-inflammatory and antioxidant agent (Eun-A Kim et al., 2017).

Microglial Activation Suppression

Another study highlighted the application of the same derivative, KHG26792, in protecting against hypoxia-induced toxicity by suppressing microglial activation in BV-2 cells. The administration of KHG26792 significantly reduced hypoxia-induced expression and activity of caspase-3, a key enzyme in apoptosis, and also reduced other inflammatory markers, indicating its potential in managing conditions related to activated microglia in the central nervous system (Jiae Kim et al., 2016).

Synthetic Chemistry

In the field of synthetic chemistry, 3-Propoxy-azetidine oxalate and its derivatives have been utilized for various syntheses. For instance, the synthesis of simple 3,3-diarylazetidines from N-Boc-3-aryl-3-azetidinols using Friedel-Crafts arylation conditions was reported. These derivatives were prepared and isolated as oxalate salts, demonstrating the versatility of azetidine scaffolds in organic synthesis (Madhurima Das et al., 2020).

Potential in Drug Development

Azetidine derivatives like KHG26792 have also been investigated for their potential in drug development. Their mechanisms of action in inhibiting ATP-induced activation of NFAT and MAPK pathways through P2X7 receptor in microglia have been studied, providing insights into their therapeutic potential for diseases related to activated microglia (Eun-A Kim et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

oxalic acid;3-propoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.C2H2O4/c1-2-3-8-6-4-7-5-6;3-1(4)2(5)6/h6-7H,2-5H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVIPIWDWWFOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CNC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Propoxy-azetidine oxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

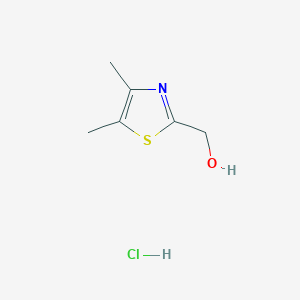

![5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole](/img/structure/B1424315.png)